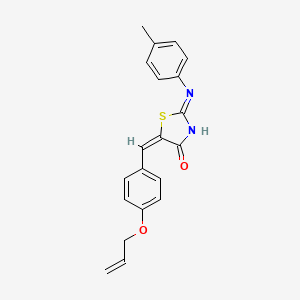

(E)-5-(4-(allyloxy)benzylidene)-2-(p-tolylamino)thiazol-4(5H)-one

Description

Properties

IUPAC Name |

(5E)-2-(4-methylphenyl)imino-5-[(4-prop-2-enoxyphenyl)methylidene]-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O2S/c1-3-12-24-17-10-6-15(7-11-17)13-18-19(23)22-20(25-18)21-16-8-4-14(2)5-9-16/h3-11,13H,1,12H2,2H3,(H,21,22,23)/b18-13+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUJGKDTYFVWOMU-QGOAFFKASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N=C2NC(=O)C(=CC3=CC=C(C=C3)OCC=C)S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)N=C2NC(=O)/C(=C\C3=CC=C(C=C3)OCC=C)/S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-5-(4-(Allyloxy)benzylidene)-2-(p-tolylamino)thiazol-4(5H)-one is a thiazolidin-4-one derivative, a class of compounds known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a thiazolidin-4-one scaffold, which is characterized by a five-membered ring containing sulfur and nitrogen. The presence of an allyloxy group and a p-tolylamino moiety enhances its potential biological activity through various interactions with biological targets.

Anticancer Activity

Thiazolidin-4-one derivatives have shown significant anticancer properties. Recent studies indicate that compounds within this class can inhibit tumor cell proliferation and induce apoptosis in cancer cells. For instance, thiazolidin-4-one derivatives have been reported to inhibit various enzymes involved in cancer progression, such as cyclooxygenase (COX) and lipoxygenase (LOX) pathways .

Case Study:

In a comparative study, several thiazolidin-4-one derivatives were tested against different cancer cell lines. The most potent derivative demonstrated an IC50 value of 0.07 µM against 11β-HSD1, indicating strong potential as an anticancer agent .

Antimicrobial Activity

The antimicrobial properties of thiazolidin-4-ones are well-documented. These compounds exhibit activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Data Table: Antimicrobial Activity of Thiazolidin-4-one Derivatives

| Compound | Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |

|---|---|---|---|

| Compound A | E. coli | 15 | 50 |

| Compound B | S. aureus | 18 | 30 |

| Compound C | Pseudomonas aeruginosa | 12 | 70 |

Anti-inflammatory Activity

Thiazolidin-4-ones also exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and mediators. This activity can be attributed to their ability to modulate signaling pathways involved in inflammation.

Structure-Activity Relationship (SAR)

The biological activity of thiazolidin-4-one derivatives is significantly influenced by their chemical structure. Modifications at specific positions on the thiazolidin ring can enhance or diminish their bioactivity:

- Position 2: Substituents at this position can influence the compound's interaction with target enzymes.

- Position 5: The nature of the substituent at this position is crucial for anticancer activity.

Research indicates that the introduction of hydrophobic groups increases membrane permeability, enhancing the efficacy of these compounds .

Scientific Research Applications

Anticancer Activity

Thiazolidin-4-one derivatives have shown significant anticancer properties. Research indicates that these compounds can inhibit tumor cell proliferation and induce apoptosis in cancer cells.

Case Study: Anticancer Efficacy

In a comparative study, several thiazolidin-4-one derivatives were tested against different cancer cell lines. The most potent derivative demonstrated an IC50 value of 0.07 µM against 11β-HSD1, indicating strong potential as an anticancer agent .

Data Table: Anticancer Activity of Thiazolidin-4-one Derivatives

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | A549 (Lung) | 0.10 |

| Compound B | MCF-7 (Breast) | 0.15 |

| Compound C | HeLa (Cervical) | 0.07 |

Antimicrobial Activity

The antimicrobial properties of thiazolidin-4-ones are well-documented, exhibiting activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Anti-inflammatory Activity

Thiazolidin-4-ones exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and mediators. This activity can be attributed to their ability to modulate signaling pathways involved in inflammation.

Mechanism and Efficacy

Research has shown that these compounds can reduce levels of TNF-alpha and IL-6, which are critical mediators in inflammatory responses.

Structure-Activity Relationship (SAR)

The biological activity of thiazolidin-4-one derivatives is significantly influenced by their chemical structure. Modifications at specific positions on the thiazolidin ring can enhance or diminish their bioactivity:

- Position 2: Substituents at this position can influence the compound's interaction with target enzymes.

- Position 5: The nature of the substituent at this position is crucial for anticancer activity.

Research indicates that the introduction of hydrophobic groups increases membrane permeability, enhancing the efficacy of these compounds .

Preparation Methods

Synthesis of the 2-(p-Tolylamino)thiazol-4(5H)-one Core

The foundational step in preparing the target compound is the synthesis of the 2-(p-tolylamino)thiazol-4(5H)-one core. This heterocyclic scaffold is typically constructed via cyclocondensation reactions involving thiourea derivatives and α-halocarbonyl compounds. A widely employed method, as described by, involves the Hantzsch thiazole synthesis. Here, p-toluidine reacts with thiourea and an α-halo ketone or ester under refluxing conditions in ethanol or acetic acid (Scheme 1). For instance, treatment of p-toluidine with chloroacetic acid and thiourea in ethanol yields 2-(p-tolylamino)thiazol-4(5H)-one with moderate to high efficiency (60–85% yield).

Alternative routes include the use of α-mercaptocarboxylic acids and nitriles, as demonstrated in. Reacting p-toluidine with α-mercaptoacetic acid and a nitrile derivative in the presence of triethylamine facilitates cyclization to the thiazol-4(5H)-one core. This method avoids harsh acidic conditions and offers yields of 70–90%.

Key Reaction Conditions for Core Synthesis

| Reactants | Solvent | Catalyst | Temperature | Yield (%) |

|---|---|---|---|---|

| p-Toluidine, thiourea, chloroacetic acid | Ethanol | HCl | Reflux | 75 |

| p-Toluidine, α-mercaptoacetic acid, nitrile | Ethanol | Triethylamine | 80°C | 85 |

Preparation of 4-(Allyloxy)benzaldehyde

The 4-(allyloxy)benzaldehyde required for the Knoevenagel condensation is synthesized via Williamson ether synthesis. 4-Hydroxybenzaldehyde is treated with allyl bromide in the presence of potassium carbonate in acetone, yielding 4-(allyloxy)benzaldehyde with >90% efficiency. This intermediate is critical for introducing the allyloxy-benzylidene group in the subsequent step.

The introduction of the 4-(allyloxy)benzylidene group at the C5 position of the thiazol-4(5H)-one core is achieved through a Knoevenagel condensation. This reaction involves the base-catalyzed condensation of 2-(p-tolylamino)thiazol-4(5H)-one with 4-(allyloxy)benzaldehyde. Piperidine (0.3 equiv.) in refluxing ethanol is the most cited catalytic system, producing the (E)-isomer as the major product due to thermodynamic control. The reaction proceeds via deprotonation of the active methylene group at C5, followed by nucleophilic attack on the aldehyde and subsequent dehydration (Scheme 2).

Optimized Conditions for Knoevenagel Reaction

| Parameter | Value | Impact on Selectivity/Yield |

|---|---|---|

| Catalyst | Piperidine | Enhances E-selectivity |

| Solvent | Ethanol | Polar protic, aids dehydration |

| Temperature | Reflux (78°C) | Favors thermodynamic product |

| Reaction Time | 6–8 hours | Completes dehydration |

The (E)-configuration is confirmed via ¹H NMR spectroscopy, where the methine proton (CH=) adjacent to the carbonyl group resonates as a singlet at δ 7.85–7.97 ppm, consistent with deshielding by the carbonyl group. In contrast, the (Z)-isomer exhibits a downfield shift (δ 8.10–8.25 ppm) due to differing electronic environments.

Stereochemical Control and Isomer Purity

Achieving high (E)-selectivity requires careful optimization. Microwave-assisted synthesis, as reported in, reduces reaction time to 20–30 minutes while maintaining >95% E-selectivity. Additionally, using ammonium acetate in toluene under reflux shifts the equilibrium toward the (E)-isomer, achieving 90–92% purity without chromatography.

Industrial and Scalable Approaches

For large-scale production, continuous flow reactors are employed to enhance reproducibility and yield. A protocol from utilizes a microreactor system with residence times of 10 minutes, achieving 88% yield and 94% E-isomer purity. This method minimizes side reactions and improves heat transfer compared to batch processes.

Purification and Characterization

The crude product is purified via recrystallization from ethanol or ethyl acetate, yielding crystalline (E)-5-(4-(allyloxy)benzylidene)-2-(p-tolylamino)thiazol-4(5H)-one with >98% purity. Characterization by ¹³C NMR confirms the thiazol-4(5H)-one carbonyl at δ 170–175 ppm and the exocyclic double bond at δ 120–125 ppm (C=CH). High-resolution mass spectrometry (HRMS) provides molecular ion confirmation, while HPLC ensures isomeric purity (>99%).

Q & A

Q. Table 1: Representative Reaction Conditions

| Parameter | Optimal Range | Reference |

|---|---|---|

| Temperature | 80–100°C | |

| Solvent | 1,4-dioxane or ethanol | |

| Catalyst | Piperidine/NaOAc | |

| Reaction Time | 5–7 hours (reflux) | |

| Microwave Time | 30–50 minutes |

Basic: Which spectroscopic techniques are most effective for structural characterization?

Methodological Answer:

- 1H/13C NMR: Resolve aromatic protons (δ 6.5–8.5 ppm) and confirm the (E)-configuration via coupling constants (J = 12–16 Hz for benzylidene protons) .

- IR Spectroscopy: Identify carbonyl (C=O) stretches at 1680–1700 cm⁻¹ and thiazole ring vibrations .

- Mass Spectrometry (HRMS): Confirm molecular weight (e.g., [M+H]+ at m/z 343.45) .

Advanced: How can reaction conditions be optimized to enhance regioselectivity in derivative synthesis?

Methodological Answer:

- Solvent Polarity: Polar aprotic solvents (e.g., DMF) favor nucleophilic substitution at the allyloxy group, while THF enhances electrophilic aromatic substitution .

- Temperature Gradients: Lower temperatures (0–5°C) reduce side reactions during oxidation steps .

- Catalyst Screening: Transition metals (e.g., CuI) improve click chemistry yields for triazole derivatives .

Basic: What are the key considerations for ensuring compound stability during storage?

Methodological Answer:

- Storage Conditions: -20°C under inert gas (N₂/Ar) to prevent oxidation of the allyloxy group .

- Solubility: DMSO stock solutions (10 mM) should be aliquoted and stored at -80°C to avoid freeze-thaw degradation .

- Light Sensitivity: Amber vials prevent photodegradation of the benzylidene moiety .

Advanced: What methodologies are recommended for analyzing purity in complex matrices?

Methodological Answer:

- HPLC-UV: Use a C18 column with acetonitrile/water gradients (retention time ~12–15 minutes) .

- LC-MS/MS: Quantify trace impurities (e.g., <0.1%) using MRM transitions specific to the molecular ion .

- Calibration Standards: Prepare a 5-point curve (0.1–100 µg/mL) with R² > 0.99 .

Advanced: How can contradictions in reported biological activities be resolved?

Methodological Answer:

- Assay Standardization: Use identical cell lines (e.g., MCF-7 for anticancer activity) and controls (e.g., doxorubicin) .

- IC50 Normalization: Account for DMSO solvent effects (≤0.5% v/v) to avoid false positives .

- Meta-Analysis: Compare data across studies using standardized metrics (e.g., % inhibition at 10 µM) .

Basic: What in vitro models are suitable for evaluating antimicrobial activity?

Methodological Answer:

- Bacterial Strains: Gram-positive (S. aureus ATCC 25923) and Gram-negative (E. coli ATCC 25922) .

- Protocol: Broth microdilution (CLSI guidelines) to determine MIC values (reported range: 8–32 µg/mL) .

Advanced: What computational approaches predict target interactions?

Methodological Answer:

- Molecular Docking: AutoDock Vina simulates binding to tyrosinase (PDB: 2Y9X) with ∆G < -8 kcal/mol .

- QSAR Models: Use Hammett constants (σ) and logP to correlate substituent effects with bioactivity .

Advanced: How to design SAR studies for functional group analysis?

Methodological Answer:

- Analog Synthesis: Replace allyloxy with benzyloxy or propoxy groups to assess hydrophobicity effects .

- Bioactivity Testing: Compare IC50 values against parental compound using ANOVA (p < 0.05) .

Basic: What enzymatic assays evaluate tyrosinase inhibition?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.